2-(4-Methylphenoxy)benzoic acid
Overview
Description
2-(4-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is also known by its systematic name, 4-(2-Carboxyphenoxy)toluene. This compound is characterized by a benzoic acid moiety substituted with a 4-methylphenoxy group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylphenoxy)benzoic acid, a phenoxy herbicide, is the auxin growth hormone indoleacetic acid (IAA) in plants . These herbicides mimic the action of IAA, leading to rapid, uncontrolled growth in broad-leaf plants .
Mode of Action
This compound interacts with its target by mimicking the auxin growth hormone IAA . This leads to rapid, uncontrolled growth in broad-leaf plants, effectively causing them to "grow to death" . This selective action allows the compound to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the auxin-mediated growth pathways in plants . By mimicking IAA, it disrupts the normal growth and development processes, leading to uncontrolled growth and eventual death of the plant .
Result of Action
The primary result of the action of this compound is the death of broad-leaf plants due to uncontrolled growth . This makes the compound effective as a selective herbicide, allowing it to kill weeds without significantly affecting crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(4-Methylphenoxy)benzoic acid involves the reaction of 4-methylphenol with 4-iodobenzoic acid in the presence of potassium t-butoxide and copper as a catalyst. The reaction is carried out in dry dimethylsulfoxide under nitrogen atmosphere at 210°C for 18 hours. The product is then extracted with chloroform and purified by acidification with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-(4-Methylphenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)benzoic acid: Similar structure but different positional isomer.
2-(2-Methylphenoxy)benzoic acid: Another positional isomer with different chemical properties.
4-(4-Methoxyphenoxy)benzoic acid: Contains a methoxy group instead of a methyl group, leading to different reactivity.
Uniqueness
2-(4-Methylphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-methylphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUODACYFFPYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342103 | |
Record name | 2-(4-Methylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-69-1 | |
Record name | 2-(4-Methylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylphenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature observed in the solid-state structure of 3-methyl-2-(4-methylphenoxy)benzoic acid?
A1: The key structural feature observed in the solid-state structure of 3-methyl-2-(4-methylphenoxy)benzoic acid is the formation of carboxylic acid inversion dimers in its extended structure. [] This indicates that two molecules of the compound interact through their carboxylic acid groups, forming two strong hydrogen bonds in a cyclic arrangement.
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